1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2091620-64-1
VCID: VC3158221
InChI: InChI=1S/C10H7N3O2S/c11-3-4-13-8(10(14)15)6-7(12-13)9-2-1-5-16-9/h1-2,5-6H,4H2,(H,14,15)
SMILES: C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)CC#N
Molecular Formula: C10H7N3O2S
Molecular Weight: 233.25 g/mol

1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

CAS No.: 2091620-64-1

Cat. No.: VC3158221

Molecular Formula: C10H7N3O2S

Molecular Weight: 233.25 g/mol

* For research use only. Not for human or veterinary use.

1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid - 2091620-64-1

Specification

CAS No. 2091620-64-1
Molecular Formula C10H7N3O2S
Molecular Weight 233.25 g/mol
IUPAC Name 2-(cyanomethyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C10H7N3O2S/c11-3-4-13-8(10(14)15)6-7(12-13)9-2-1-5-16-9/h1-2,5-6H,4H2,(H,14,15)
Standard InChI Key CFIBOLVUTCKWHS-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)CC#N
Canonical SMILES C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)CC#N

Introduction

Structural Characteristics and Related Compounds

Molecular Structure

The target compound 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid features several key structural elements:

  • A central pyrazole ring with the carboxylic acid group at the 5-position

  • A thiophen-2-yl substituent at the 3-position of the pyrazole ring

  • A cyanomethyl group attached to the N1 position of the pyrazole

This structure bears significant similarity to 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid, which differs only in the position of the carboxylic acid group (4-position versus 5-position). The structural relationship provides a foundation for understanding the target compound's properties.

Structural Analogues

Several structural analogues appear in the literature that share components with our target compound:

  • 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid: Contains identical functional groups with a different carboxylic acid position.

  • 1-(cyanomethyl)-1H-pyrazole-5-carboxylic acid: Shares the same core structure but lacks the thiophene substituent .

  • 1-(3-Cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Contains a pyrazole-5-carboxylic acid core with different substituents .

The chemical characteristics of these compounds can inform our understanding of the target molecule's properties.

Structural Comparison Table

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acidC₁₀H₇N₃O₂S (expected)~233 (expected)Target compound
1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acidC₁₀H₇N₃O₂S233.25Carboxylic acid at 4-position
1-(cyanomethyl)-1H-pyrazole-5-carboxylic acidC₆H₅N₃O₂151.04Lacks thiophene substituent
1-(3-Cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidC₁₂H₆F₃N₃O₂281.19Different substituents, same carboxylic acid position

Physical and Chemical Properties

Predicted Properties

Based on its structural similarities to known compounds, the following physical and chemical properties can be predicted for 1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid:

  • Molecular Weight: Expected to be approximately 233 g/mol, similar to its 4-carboxylic acid isomer

  • Appearance: Likely a crystalline solid at room temperature

  • Solubility: Probable limited solubility in water due to the aromatic rings; better solubility in organic solvents like DMSO, DMF, or alcohols

  • Acidity: The carboxylic acid group would contribute acidic properties, likely with a pKa in the range of 4-5

Spectroscopic Characteristics

The compound would exhibit characteristic spectroscopic profiles:

  • NMR Spectroscopy: Distinct signals for the thiophene protons (typically 6.9-7.5 ppm), pyrazole proton (typically 7.0-8.0 ppm), and cyanomethyl group (typically 5.0-5.5 ppm)

  • IR Spectroscopy: Characteristic bands for C=O stretching (approximately 1700 cm⁻¹), C≡N stretching (approximately 2250 cm⁻¹), and O-H stretching (broad band at approximately 3000-3500 cm⁻¹)

  • Mass Spectrometry: Expected molecular ion peak at m/z ≈ 233, with fragmentation patterns reflecting the loss of the carboxylic acid group and cleavage of the cyanomethyl unit

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